molecular formula C17H24O5 B14438689 2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate CAS No. 78246-55-6

2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate

Cat. No.: B14438689
CAS No.: 78246-55-6
M. Wt: 308.4 g/mol
InChI Key: NEOBFMWSGUWGFB-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate is an organic compound with a complex structure It contains a benzene ring substituted with an ethyl group, a hydroxyhexyl group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of benzene-1,2-dicarboxylic acid with 2-ethyl-4-hydroxyhexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of 2-Ethyl-4-oxohexyl methyl benzene-1,2-dicarboxylate.

    Reduction: Formation of this compound alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing biological pathways and chemical reactions. The benzene ring provides a stable aromatic core, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl benzene-1,2-dicarboxylate: Lacks the hydroxy group, resulting in different chemical properties and applications.

    4-Hydroxyhexyl benzene-1,2-dicarboxylate:

    Methyl benzene-1,2-dicarboxylate: A simpler ester without the additional substituents, used in different contexts.

Uniqueness

2-Ethyl-4-hydroxyhexyl methyl benzene-1,2-dicarboxylate is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to potential therapeutic uses.

Properties

CAS No.

78246-55-6

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

2-O-(2-ethyl-4-hydroxyhexyl) 1-O-methyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C17H24O5/c1-4-12(10-13(18)5-2)11-22-17(20)15-9-7-6-8-14(15)16(19)21-3/h6-9,12-13,18H,4-5,10-11H2,1-3H3

InChI Key

NEOBFMWSGUWGFB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(CC)O)COC(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

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